N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)-4-quinolinamine monohydrochloride
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Overview
Description
N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)-4-quinolinamine monohydrochloride is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a quinoline ring, a bis(2-chloroethyl)amino group, and a phenoxyphenyl moiety, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)-4-quinolinamine monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinoline ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the bis(2-chloroethyl)amino group: This step involves the reaction of the intermediate with 2-chloroethylamine hydrochloride under basic conditions.
Coupling with phenoxyphenyl moiety: The final step involves the coupling of the quinoline derivative with a phenoxyphenyl compound using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)-4-quinolinamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Thiolated or aminated derivatives.
Scientific Research Applications
N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)-4-quinolinamine monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA intercalator and its effects on cellular processes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include HDAC1, HDAC2, and HDAC3, and the pathways involved are related to the regulation of histone acetylation and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Another HDAC inhibitor with similar anticancer properties.
N-(2-Amino-4-fluorophenyl)-4-(bis(2-chloroethyl)amino)benzamide: A fluorinated derivative with enhanced selectivity for HDAC3.
Uniqueness
N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)-4-quinolinamine monohydrochloride is unique due to its combination of a quinoline ring and a bis(2-chloroethyl)amino group, which provides a distinct mechanism of action and a broad spectrum of biological activities. Its ability to inhibit multiple HDAC isoforms and induce apoptosis in cancer cells makes it a promising candidate for further research and development in medicinal chemistry.
Properties
CAS No. |
133041-53-9 |
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Molecular Formula |
C25H24Cl3N3O |
Molecular Weight |
488.8 g/mol |
IUPAC Name |
N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C25H23Cl2N3O.ClH/c26-14-17-30(18-15-27)20-7-11-22(12-8-20)31-21-9-5-19(6-10-21)29-25-13-16-28-24-4-2-1-3-23(24)25;/h1-13,16H,14-15,17-18H2,(H,28,29);1H |
InChI Key |
JBJWKXHXEYITOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)OC4=CC=C(C=C4)N(CCCl)CCCl.Cl |
Origin of Product |
United States |
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